molecular formula C13H16N2 B13541486 4-(Piperidin-4-yl)-1H-indole

4-(Piperidin-4-yl)-1H-indole

Cat. No.: B13541486
M. Wt: 200.28 g/mol
InChI Key: CXKVBJWYKLHQNW-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-1H-indole is an organic compound that features a piperidine ring attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with indole and piperidine as the primary starting materials.

    Nucleophilic Substitution: The indole undergoes a nucleophilic substitution reaction where the piperidine ring is introduced at the 4-position of the indole.

    Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used.

    Reaction Conditions: The reaction is typically carried out under reflux conditions with temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing large-scale batch reactors to handle the reaction under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions include:

    N-oxides: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Indoles: From various substitution reactions.

Scientific Research Applications

4-(Piperidin-4-yl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.

    Biological Studies: Used as a probe in biological assays to study receptor-ligand interactions.

    Material Science: Investigated for its use in organic electronics and as a building block in the synthesis of novel materials.

    Chemical Biology: Employed in the synthesis of bioactive molecules and as a scaffold in combinatorial chemistry.

Mechanism of Action

The mechanism by which 4-(Piperidin-4-yl)-1H-indole exerts its effects involves:

    Molecular Targets: It interacts with various biological targets, including enzymes and receptors.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.

    4-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core.

    4-(Piperidin-4-yl)-1H-quinoline: Features a quinoline ring.

Uniqueness

4-(Piperidin-4-yl)-1H-indole is unique due to its indole core, which is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2

InChI Key

CXKVBJWYKLHQNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C3C=CNC3=CC=C2

Origin of Product

United States

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